

Akt Inhibitor VIII: Solubility & Preparation Guide

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Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

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Property	Specification
Chemical Name	3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one [1]
CAS Number	612847-09-3 [2] [1]
Molecular Formula	C ₃₄ H ₂₉ N ₇ O [1] [3]
Molecular Weight	551.64 g/mol [1]
Recommended Solvent	DMSO [1] [3]
Solubility in DMSO	≥ 9.2 mg/mL [1] or 5 mg/mL [3] (~17-9 mM)
Solubility in Water	Insoluble [1]
Solubility in Ethanol	Insoluble [1]

Troubleshooting Common Solubility Issues

Here are solutions to common problems researchers face when preparing **Akt inhibitor VIII** solutions.

Problem 1: The powder won't fully dissolve in DMSO.

- **Solution:**
 - **Warm the tube:** Incubate the vial at **37°C for 10-15 minutes** [1].
 - **Sonication:** Briefly shake the vial in an **ultrasonic bath** to help disperse the particles [1].
 - **Vortex:** After warming and sonication, vortex the solution for 30-60 seconds.
- **Prevention:** Always allow the DMSO and compound to equilibrate to room temperature before preparation to minimize water absorption from the atmosphere.

Problem 2: Precipitation occurs after dilution in aqueous buffer.

- **Explanation:** This is expected. **Akt inhibitor VIII** is highly insoluble in aqueous solutions [1]. Precipitation is likely when the DMSO stock solution is added to water, PBS, or cell culture media, as the compound rapidly comes out of solution.
- **Solution:**
 - Ensure the **final concentration of DMSO in your cell culture media does not exceed 0.1-0.5%**, which is generally tolerated by most cell lines.
 - Add the DMSO stock to the aqueous medium **drop-wise** while vortexing gently to ensure as even a distribution as possible before the compound precipitates.
 - Note that the inhibitory activity is still often retained even if the compound is not in a true solution, as it may form micro-crystals or aggregates that cells can internalize.

Problem 3: The solution appears cloudy or has visible particles.

- **Solution:** This indicates incomplete dissolution or contamination.
 - Re-warm and sonicate the solution as described in Problem 1.
 - If the cloudiness persists, perform a brief **centrifugation** (e.g., 10,000-15,000 x g for 5 minutes) to pellet any insoluble particulates or contaminants.
 - Carefully transfer the clarified supernatant to a new, clean tube.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Akt inhibitor VIII stock solutions?

- **A1:** For long-term stability, **store stock solutions at or below -20°C** [1] [3]. It is best practice to **aliquot the solution** into single-use vials to avoid repeated freeze-thaw cycles, which can degrade

the compound and promote water absorption. Protect the solution from light [3].

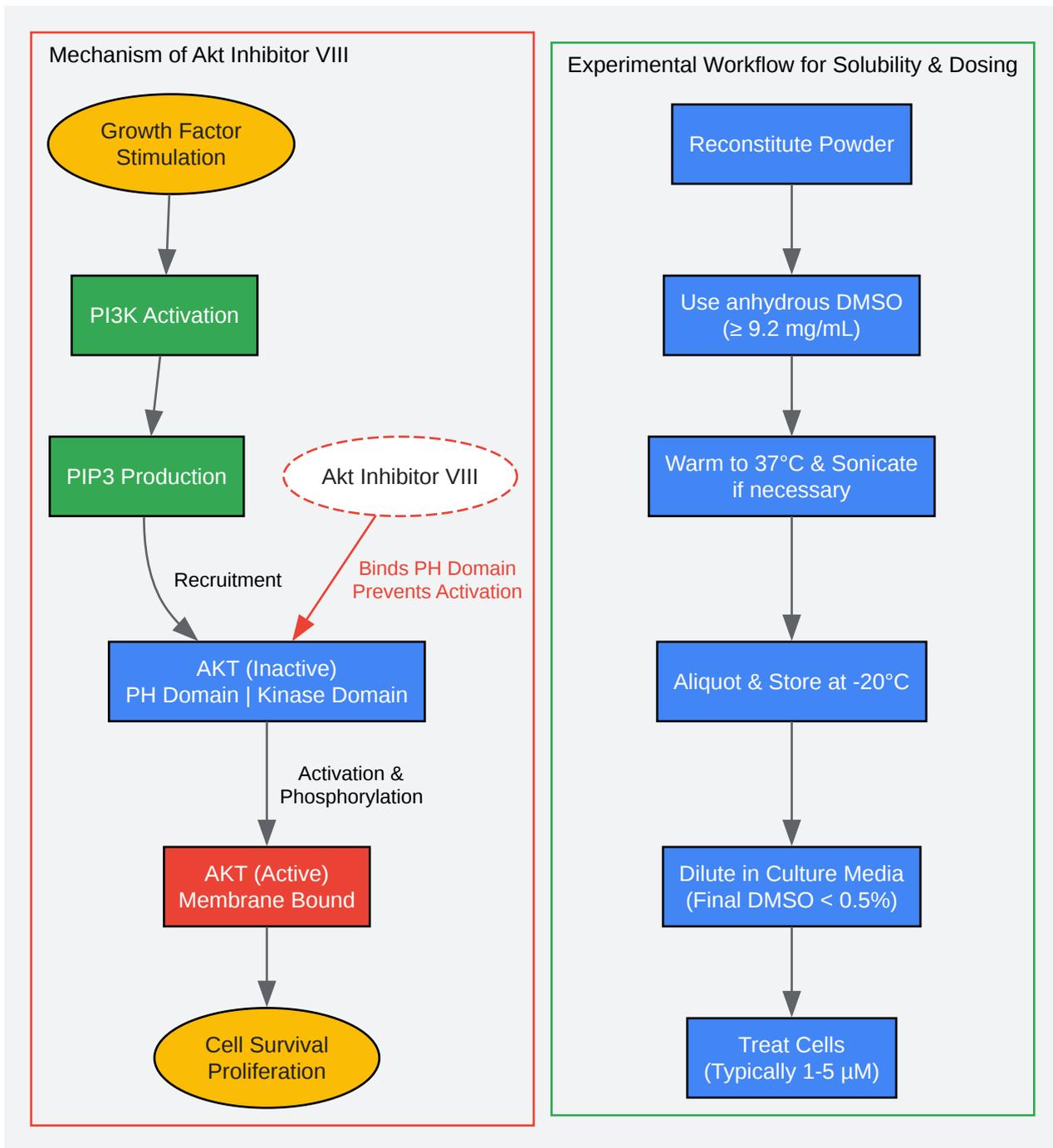
Q2: At what concentrations is Akt inhibitor VIII typically used in cell-based experiments?

- **A2:** The working concentration depends on the experimental model and duration. Published research using **Akt inhibitor VIII** in cell culture has added it at concentrations ranging from **1 μM to 5 μM** and maintained this concentration throughout the culture period, with media changes every 48 hours [4]. Another study treated MCF-7 cells with a broader range of **10-100 μM** for 24-72 hours [1]. You should determine the optimal dose for your specific cell line and assay.

Q3: How does the mechanism of Akt inhibitor VIII differ from other AKT inhibitors?

- **A3: Akt inhibitor VIII** is an **allosteric, isoform-selective inhibitor**. It binds to the Pleckstrin Homology (PH) domain of AKT, preventing its activation and membrane translocation. This is different from ATP-competitive inhibitors, which bind to the kinase domain. Its potency is greatest for Akt1 (IC₅₀ = 58 nM), followed by Akt2 (IC₅₀ = 210 nM), and it is much less potent against Akt3 (IC₅₀ = 2119 nM) [2] [3] [5].

To help visualize the mechanism and experimental workflow, I created the following diagrams:



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References

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